1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide
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Description
1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from various starting materials, such as visnaginone and khellinone, has been extensively explored for their potential as anti-inflammatory and analgesic agents. These syntheses involve complex reactions to create a diverse range of heterocycles, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which are evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been employed to generate tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions showcase the versatility of palladium catalysis in creating complex heterocyclic structures, essential for developing new pharmacophores (Bacchi et al., 2005).
Antimicrobial and Antipsychotic Agents
Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives and fluoroquinolone-based 4-thiazolidinones has demonstrated significant potential in treating bacterial infections. These compounds have been synthesized and evaluated for their antibacterial and antifungal properties, highlighting the importance of structural modifications for enhancing biological activity (Patel & Patel, 2010). Additionally, heterocyclic carboxamides have been explored for their potential as antipsychotic agents, indicating the broad applicability of heterocyclic chemistry in addressing various central nervous system disorders (Norman et al., 1996).
Antihypertensive Applications
The synthesis of piperidine derivatives with a quinazoline ring system has been investigated for their antihypertensive effects. Compounds such as 1-[2-hydroxy-2-(3, 4-methylenedioxyphenyl)ethyl]-4-(2, 4-dioxo-1, 2, 3, 4-tetrahydro-3-quinazolinyl)piperidine have shown promising results in lowering blood pressure in animal models, demonstrating the therapeutic potential of these heterocyclic systems in cardiovascular diseases (Takai et al., 1986).
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-27-9-8-22-17(25)13-3-2-12(10-14(13)20-18(22)26)16(24)21-6-4-11(5-7-21)15(19)23/h2-3,10-11H,4-9H2,1H3,(H2,19,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOUOUSUMBBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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